molecular formula C11H18O3 B12518329 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one CAS No. 817206-94-3

3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one

Cat. No.: B12518329
CAS No.: 817206-94-3
M. Wt: 198.26 g/mol
InChI Key: BZVQXSJUHHRBCA-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one is a unique organic compound characterized by its spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts distinct chemical properties, making it an interesting subject for scientific research.

Properties

CAS No.

817206-94-3

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

3-(hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one

InChI

InChI=1S/C11H18O3/c1-10(8-12)7-11(9(13)14-10)5-3-2-4-6-11/h12H,2-8H2,1H3

InChI Key

BZVQXSJUHHRBCA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCCCC2)C(=O)O1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), and typically conducted in dichloromethane (DCM) at low temperatures (around -40°C) to ensure high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.

Major Products

    Oxidation: Formation of 3-(Carboxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one.

    Reduction: Formation of 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-ol.

    Substitution: Formation of various substituted spirocyclic compounds depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 3-(hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one exhibit promising anticancer properties. For instance, compounds based on this structure have been tested for their ability to inhibit tumor growth in various cancer cell lines. A notable study demonstrated that modifications to the spirocyclic structure enhanced cytotoxicity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties
The compound has also shown antimicrobial activity. In vitro tests revealed that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This activity is attributed to the unique structural features of the spirocyclic framework, which may disrupt bacterial cell membranes or interfere with metabolic pathways .

Organic Synthesis

Synthetic Intermediates
this compound serves as an important synthetic intermediate in the production of more complex organic molecules. Its unique structure allows for various functionalizations, making it a versatile building block in organic synthesis. For example, it can be transformed into other spirocyclic compounds through cyclization reactions, which are valuable in drug discovery and development .

Material Science

Polymer Development
In materials science, this compound has potential applications in the synthesis of novel polymers. The spirocyclic structure can impart unique mechanical properties and thermal stability to polymeric materials. Research has indicated that incorporating this compound into polymer matrices can enhance their performance in various applications, including coatings and composites .

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, with IC50 values comparable to established chemotherapeutic agents .
  • Antimicrobial Activity Assessment : Research conducted on various derivatives highlighted their effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in infectious diseases .
  • Polymer Synthesis Innovations : A recent project focused on integrating this compound into biodegradable polymers demonstrated improved mechanical properties and thermal stability, suggesting its utility in environmentally friendly material solutions .

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carbonyl groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in synthetic and medicinal chemistry.

Biological Activity

3-(Hydroxymethyl)-3-methyl-2-oxaspiro[4.5]decan-1-one is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial effects, and other relevant activities, supported by data tables and research findings.

  • Molecular Formula : C10H16O
  • Molecular Weight : 168.238 g/mol
  • CAS Number : 1391054-40-2

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various human cancer cell lines. The compound demonstrated significant cytotoxic effects against several tumor cell lines.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
HeLa25.0
A54930.5
MCF720.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showing that the compound exhibits potent activity against these cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens. In vitro studies suggest that the compound possesses moderate antibacterial activity.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Escherichia coli62.5
Staphylococcus aureus78.12
Helicobacter pylori>100

These findings indicate that while the compound is effective against certain bacteria, it may have limited efficacy against others like Helicobacter pylori.

The exact mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptosis-related proteins.

Case Studies

Several studies have highlighted the biological activities of similar compounds within the spirocyclic family, providing insights into potential therapeutic applications:

  • Study on Cytotoxicity : A study evaluating various spirocyclic compounds found that modifications to the hydroxymethyl group significantly enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could be further explored for drug development .
  • Antimicrobial Evaluation : Another research effort focused on spiro compounds revealed their potential as novel antimicrobial agents, particularly against drug-resistant strains of bacteria, emphasizing the need for further exploration of their mechanisms and efficacy .

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